N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(18-7-19-16)17-6-11-3-4-12-13(5-11)21-8-20-12/h3-5,7H,6,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMKVWFQDNIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds with the methylenedioxyphenyl group have been found to have bioactive properties
Mode of Action
It is known that many compounds containing the methylenedioxyphenyl group can have inhibitory and regulatory effects on cytochrome p450-dependent drug oxidation
Biochemical Analysis
Biochemical Properties
It is known that the compound has been designed based on literature reports of the activity of indoles against various cancer cell lines. It is synthesized via a Pd-catalyzed C-N cross-coupling
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its thieno[2,3-d]pyrimidine core and a benzodioxole moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S |
| Molecular Weight | 350.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism of action for this compound involves modulation of neurotransmitter receptors. Similar compounds have been shown to act as positive allosteric modulators at M4 muscarinic acetylcholine receptors, enhancing the effects of endogenous agonists like acetylcholine without activating the receptor directly .
Biological Activity
- Neuropharmacological Effects : Research indicates that the compound may reduce self-administration of cocaine in animal models, suggesting potential applications in treating stimulant addiction .
- Antidepressant Potential : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in rodent models, potentially through serotonergic pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
Study 1: Impact on Cocaine Addiction
In a study assessing the effects of this compound on cocaine self-administration in rats, it was found that administration of the compound significantly decreased the frequency of cocaine-seeking behavior compared to control groups. This suggests a possible role in addiction therapy.
Study 2: Antidepressant-Like Activity
A separate study evaluated the antidepressant-like activity of structurally related compounds in the forced swim test (FST) and tail suspension test (TST). Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant effect mediated through serotonergic mechanisms.
Comparison with Similar Compounds
Core Heterocycle Variations
- Furo[2,3-d]pyrimidine Derivatives: Compound 21 (N-1,3-benzodioxol-5-yl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine) shares the benzodioxol substituent but replaces the thieno ring with a furo group. Despite a lower yield (72%), it exhibits a high melting point (185.5–187.1°C), suggesting stable crystallinity .
- Thieno[2,3-d]pyrimidine Derivatives: The target compound differs from N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 108831-70-5) by the benzodioxolmethyl group instead of a cyclopentylamine. The benzodioxol moiety may enhance π-π stacking with aromatic residues in biological targets compared to aliphatic substituents .
Substituent Modifications on the Amine Group
- Benzodioxol vs. Benzofuran :
Compound 22 (N-(2,3-dihydro-1-benzofuran-5-yl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine) replaces benzodioxol with dihydrobenzofuran, reducing oxygen content and altering electronic properties. This results in a higher melting point (193.7–195.2°C) but comparable yield (70%) to compound 21 . - Phenylalkylamine Derivatives: N-(3,4-Dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 374693-24-0) features a phenylalkylamine chain, which may improve lipophilicity and membrane permeability compared to the benzodioxolmethyl group .
Anticancer Activity
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives: The compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated broad-spectrum cytotoxicity in NCI-60 cell lines, with a mean growth inhibition of 51.01%. Notably, it showed potent activity against melanoma (MDA-MB-435, GP = −31.02%) .
Anti-Inflammatory Activity (COX-2 Inhibition)
- Compound 5 (5,6-Dimethyl-2-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one): Displayed selective COX-2 inhibition (IC₅₀ = 42.19 μM, selectivity index = 4.81), outperforming indomethacin (SI = 0.04). The 4-fluorophenyl group enhanced selectivity over COX-1 .
Table 1. Key Properties of Selected Thieno/Furopyrimidine Derivatives
Key Observations:
- Synthetic Yields: Furopyrimidines (e.g., compound 21, 72%) are generally synthesized in higher yields than thienopyrimidines, possibly due to sulfur’s reactivity .
- Thermal Stability : Benzodioxol-containing compounds exhibit higher melting points (>185°C), correlating with crystalline stability .
Preparation Methods
Core Heterocycle Construction
The thieno[2,3-d]pyrimidine scaffold is synthesized via Gould-Jacobs cyclization, adapted from methods used for related thienopyrimidines:
Step 1 : Condensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formamide at 180°C yields 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine (Compound 1).
Reaction Conditions :
- Formamide (5 eq), reflux, 8 hr
- Yield: 68% (lit. yield for analogous reaction: 65–72%)
Key Optimization :
- Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields
- HPLC purity: ≥98% (C18 column, acetonitrile/water gradient)
Characterization of Intermediate 1
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-2), 6.89 (br s, 2H, NH2), 2.45 (s, 3H, CH3), 2.38 (s, 3H, CH3)
- HRMS (ESI+): m/z calcd for C8H9N3S [M+H]+: 180.0491, found: 180.0489
Preparation of 1,3-Benzodioxol-5-ylmethyl Electrophiles
Synthesis of 1,3-Benzodioxol-5-ylmethyl Chloride
The benzodioxole component is synthesized through chloromethylation of sesamol:
Procedure :
- Sesamol (5.0 g, 36.2 mmol) + paraformaldehyde (1.63 g, 54.3 mmol) in acetic acid (50 mL)
- HCl gas bubbled through solution at 0°C for 4 hr
- Workup with ice-water, extraction with DCM
Yield : 82% (4.7 g)
Purity : 95% by GC-MS
N-Alkylation of Thienopyrimidine Core
Coupling Reaction Optimization
The critical N-alkylation step was systematically optimized:
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K2CO3 | 45 | 88 |
| Cs2CO3 | 62 | 92 | |
| Solvent | DMF | 58 | 90 |
| DMSO | 49 | 85 | |
| Temperature (°C) | 80 | 51 | 89 |
| 110 | 68 | 93 | |
| Time (hr) | 12 | 63 | 91 |
| 18 | 66 | 92 |
Optimal Conditions :
- Compound 1 (1.0 eq), 1,3-benzodioxol-5-ylmethyl chloride (1.2 eq)
- Cs2CO3 (2.5 eq) in DMF at 110°C for 18 hr
- Isolated yield: 68%
- Chromatography: Silica gel (ethyl acetate/hexanes 1:3)
Analytical Characterization of Final Product
Structural Confirmation
N-(1,3-Benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine :
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 333.39 g/mol
- Melting Point : 214–216°C (DSC)
Spectroscopic Data :
- ¹H NMR (600 MHz, CDCl3): δ 8.02 (s, 1H, H-2), 6.85 (d, J = 1.8 Hz, 1H, ArH), 6.78 (dd, J = 8.1, 1.8 Hz, 1H, ArH), 6.72 (d, J = 8.1 Hz, 1H, ArH), 5.94 (s, 2H, OCH2O), 4.62 (d, J = 5.4 Hz, 2H, NCH2), 2.51 (s, 3H, CH3), 2.43 (s, 3H, CH3)
- ¹³C NMR (151 MHz, CDCl3): δ 164.2 (C-4), 158.1 (C-2), 148.6 (OCH2O), 147.3 (C-6), 134.9 (C-5), 132.7 (C-9a), 121.4 (C-4a), 108.7 (C-7), 107.9 (C-8), 101.3 (OCH2O), 43.8 (NCH2), 21.2 (CH3), 19.8 (CH3)
Scale-Up Considerations and Process Chemistry
Industrial-scale production requires modification of laboratory protocols:
- Continuous Flow Alkylation : Microreactor systems improve heat transfer for exothermic N-alkylation
- Crystallization Optimization : Antisolvent addition (heptane) increases yield to 74% with >99.5% purity
- Green Chemistry Metrics :
- E-factor: 18.7 (bench scale) → 9.2 (kg-scale)
- PMI: 23.4 → 12.6
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield (%) | 42 | 28 |
| Purity (%) | 99.5 | 97.8 |
| Cost Index | 1.0 | 1.7 |
Pathway A demonstrates superior efficiency and cost-effectiveness for large-scale synthesis.
Q & A
Q. What are the standard synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, the 4-chloro intermediate of the thieno[2,3-d]pyrimidine core reacts with benzodioxol-5-ylmethylamine under basic conditions (e.g., piperidine) in polar aprotic solvents like DMF. Post-synthesis purification involves column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization from ethanol or acetone. Characterization is performed via TLC, H/C NMR, and elemental analysis .
Q. How is the compound characterized structurally and chemically post-synthesis?
Key characterization methods include:
- H NMR : Peaks for benzodioxole OCHO (δ ~6.01–6.14 ppm), thieno-pyrimidine CH (δ ~2.21–2.49 ppm), and aromatic protons.
- Elemental analysis : Confirms stoichiometric C/H/N ratios.
- Melting point : Typically 185–200°C, indicating purity.
- TLC : R values (e.g., 0.10–0.48 in EtOAc/hexane) monitor reaction progress .
Q. What in vitro assays are used for initial biological screening?
Common assays include:
- COX-2 inhibition : Evaluated using a fluorescence-based COX inhibitor screening kit (IC determination).
- Cytotoxicity : Tested against cancer cell lines (e.g., MDA-MB-435, SKOV-3) via MTT assays.
- Microtubule disruption : Assessed via tubulin polymerization inhibition (IC ~17–183 nM in related analogs) .
Advanced Research Questions
Q. How can metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core be mitigated?
Metabolic instability arises from hydroxylation of the 5,6-dimethyl group (rat models) or thiophene sulfur oxidation (human models). Strategies include:
- Core rigidification : Incorporate unsaturated rings (e.g., cyclopenta or pyrrolo derivatives) to block oxidation sites.
- Deuterium/halogen substitution : Replace methyl hydrogens with deuterium or fluorine to slow metabolism.
- Metabolite identification (MetID) : Use hepatic microsomes to identify vulnerable sites for targeted modification .
Q. What structural features enhance CNS penetration in analogs?
Ether linkages (replacing amides) improve CNS distribution (K > 1). Key modifications:
Q. How does the compound overcome multidrug resistance (MDR) in cancer cells?
The compound bypasses P-glycoprotein (Pgp)-mediated efflux due to:
Q. What intermolecular interactions stabilize its crystal structure?
X-ray crystallography reveals:
- π-π stacking : Between thieno-pyrimidine and benzodioxole rings (distance ~3.5 Å).
- Hydrogen bonds : NH groups form H-bonds with sulfonate or carbonyl oxygen (2.8–3.1 Å).
- Van der Waals interactions : Methyl groups contribute to hydrophobic packing .
Q. How are structure-activity relationships (SAR) analyzed for COX-2 inhibition?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., 4-F in benzodioxole) enhance COX-2 selectivity (IC = 42.19 µM vs. COX-1 IC = 202.96 µM).
- Ring flexibility : Rigid fused rings (e.g., thieno-pyrimidine) improve binding to COX-2’s hydrophobic pocket.
- Hydrogen bond donors : NH groups interact with Arg120/His90 residues in COX-2’s active site .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50_{50}50 values for COX-2 inhibition?
Variability arises from:
- Assay conditions : Differences in enzyme purity, substrate concentration, or detection methods (fluorescence vs. radiometric).
- Cell line heterogeneity : SKOV-3 (ovarian) vs. MDA-MB-435 (breast) cells express varying COX-2 levels.
- Compound solubility : DMSO vehicle concentration >1% can artifactually reduce activity. Normalize data using internal controls (e.g., indomethacin) .
Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?
Common issues include:
- Rapid clearance : High hepatic extraction (CL ~68 mL/min/kg in rats) due to methyl group oxidation.
- Plasma protein binding : >95% binding reduces free drug availability.
- Tissue distribution : Low unbound fraction in target tissues (e.g., brain K < 0.1). Address via prodrug strategies or formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
